molecular formula C11H13BrF3NO B15092649 2-(4-Bromo-3-(trifluoromethyl)phenoxy)-N,N-dimethylethanamine

2-(4-Bromo-3-(trifluoromethyl)phenoxy)-N,N-dimethylethanamine

Cat. No.: B15092649
M. Wt: 312.13 g/mol
InChI Key: ADFKOLJBJXIELH-UHFFFAOYSA-N
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Description

2-(4-Bromo-3-(trifluoromethyl)phenoxy)-N,N-dimethylethanamine is an organic compound that features a bromine atom, a trifluoromethyl group, and a phenoxy group attached to an ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-3-(trifluoromethyl)phenoxy)-N,N-dimethylethanamine typically involves multiple steps. One common method includes the following steps:

    Trifluoromethylation: The addition of a trifluoromethyl group to the aromatic ring.

    Ether Formation: The formation of the phenoxy group through a nucleophilic substitution reaction.

    Amine Alkylation: The final step involves the alkylation of the amine group with the ethanamine backbone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-3-(trifluoromethyl)phenoxy)-N,N-dimethylethanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the removal of the bromine or trifluoromethyl groups.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while substitution reactions can produce various substituted phenoxy derivatives.

Scientific Research Applications

2-(4-Bromo-3-(trifluoromethyl)phenoxy)-N,N-dimethylethanamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-3-(trifluoromethyl)phenoxy)-N,N-dimethylethanamine involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The phenoxy group can facilitate interactions with hydrophobic pockets in proteins, while the ethanamine backbone can engage in hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chloro-3-(trifluoromethyl)phenoxy)-N,N-dimethylethanamine
  • 2-(4-Bromo-3-(difluoromethyl)phenoxy)-N,N-dimethylethanamine
  • 2-(4-Bromo-3-(trifluoromethyl)phenoxy)-N,N-diethylethanamine

Uniqueness

2-(4-Bromo-3-(trifluoromethyl)phenoxy)-N,N-dimethylethanamine is unique due to the presence of both bromine and trifluoromethyl groups, which confer distinct electronic and steric properties. These features can enhance the compound’s reactivity and specificity in various chemical and biological contexts.

Properties

Molecular Formula

C11H13BrF3NO

Molecular Weight

312.13 g/mol

IUPAC Name

2-[4-bromo-3-(trifluoromethyl)phenoxy]-N,N-dimethylethanamine

InChI

InChI=1S/C11H13BrF3NO/c1-16(2)5-6-17-8-3-4-10(12)9(7-8)11(13,14)15/h3-4,7H,5-6H2,1-2H3

InChI Key

ADFKOLJBJXIELH-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOC1=CC(=C(C=C1)Br)C(F)(F)F

Origin of Product

United States

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